molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride

Cat. No.: B1381534
CAS No.: 1580483-91-5
M. Wt: 286.74 g/mol
InChI Key: GYAIQRHSWYCAML-UHFFFAOYSA-N
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Description

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is a chemical compound that features a pyrazole ring, an ethoxy linker, and a benzene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester.

    Ethoxy Linker Attachment: The ethoxy group can be introduced via nucleophilic substitution reactions.

    Sulfonyl Chloride Introduction: The final step involves the reaction of the ethoxy-substituted pyrazole with benzene sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

    Cyclization Reactions: Suitable electrophiles for cyclization include aldehydes, ketones, and carboxylic acids.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAIQRHSWYCAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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